Home > Products > Screening Compounds P28323 > 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one - 2097933-36-1

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Catalog Number: EVT-2501512
CAS Number: 2097933-36-1
Molecular Formula: C21H18F3N3O2
Molecular Weight: 401.389
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

  • Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation. [] It exhibited significant antibacterial and antifungal activity, attributed to its stabilized lowest unoccupied molecular orbital (LUMO) and lower band gap compared to DBTFP-2. []

(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

  • Compound Description: DBTFP-2, also a tri-fluorinated chalcone, was synthesized similarly to DBTFP-1. [] It showed comparatively lower antimicrobial activity compared to DBTFP-1. []
  • Relevance: The research paper discusses modifying the biphenyl-imidazole unit of Daclatasvir to enhance its resistance profile against HCV mutations. [] While the specific structure of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one differs significantly from Daclatasvir, exploring similar modifications in the target compound could potentially influence its interaction with biological targets and impact its activity or resistance profile.

Methyl ((S)-1-((S)-2-(4-(4-(6-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)quinoxalin-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate (Compound 17)

  • Compound Description: Compound 17 emerged as a promising lead compound in a study focused on improving the resistance profile of HCV NS5A inhibitors. [] It demonstrated picomolar potency against HCV and exhibited favorable absorption characteristics and a long predicted half-life in humans. []
Overview

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound characterized by the presence of a quinoxaline moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features. The compound has the chemical formula C19_{19}H20_{20}F3_3N2_2O and a molecular weight of approximately 360.37 g/mol .

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the categories of heterocyclic compounds and fluorinated compounds. Its unique structure makes it suitable for further research in drug development and synthetic chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple synthetic steps:

  1. Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
  2. Pyrrolidine Ring Formation: This ring is constructed via cyclization reactions involving appropriate amine and aldehyde precursors.
  3. Linking the Quinoxaline and Pyrrolidine Rings: An ether linkage between the quinoxaline and pyrrolidine rings is formed through nucleophilic substitution reactions.
  4. Introduction of the Trifluoromethyl Group: This group can be introduced using electrophilic aromatic substitution with reagents like trifluoromethyl iodide.

Reaction Conditions

The synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure Data

The molecular structure of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one features:

  • Quinoxaline Moiety: A bicyclic structure containing two nitrogen atoms.
  • Pyrrolidine Ring: A five-membered ring with one nitrogen atom.
  • Trifluoromethyl Group: A fluorinated group that enhances the compound's lipophilicity and biological activity.

The compound's structural formula can be represented as:

C19H20F3N2O\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}_{2}\text{O}

This structure contributes to its unique chemical properties and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo several chemical reactions, including:

  • Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide to form quinoxaline N-oxide derivatives.
  • Reduction: Achieved using lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the quinoxaline and phenoxy moieties.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate in acidic or basic medium.
  • Reduction Agents: Lithium aluminum hydride in anhydrous ether.
  • Substitution Agents: Halogenating agents like N-bromosuccinimide for electrophilic substitution reactions.
Mechanism of Action

The mechanism of action for 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with various molecular targets, such as enzymes or receptors. The quinoxaline moiety may intercalate with DNA, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects against various diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one include:

  • Molecular Weight: Approximately 360.37 g/mol.
  • Density: Not available in current data sources.

Chemical Properties

The chemical properties include:

  • Solubility: Solubility data is not extensively documented but may vary based on solvent polarity.
  • Stability: Expected to be stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are crucial for understanding its behavior in different chemical environments .

Applications

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Potentially used as a probe for studying biological pathways involving quinoxaline derivatives.
  • Medicine: Investigated for therapeutic applications due to its unique structural characteristics.
  • Industry: Utilized in developing advanced materials with specific electronic or optical properties .

This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and material science, highlighting its significance in ongoing research efforts.

Properties

CAS Number

2097933-36-1

Product Name

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.389

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)15-5-3-4-14(10-15)11-20(28)27-9-8-16(13-27)29-19-12-25-17-6-1-2-7-18(17)26-19/h1-7,10,12,16H,8-9,11,13H2

InChI Key

PZAOLTBGKBGHAG-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.